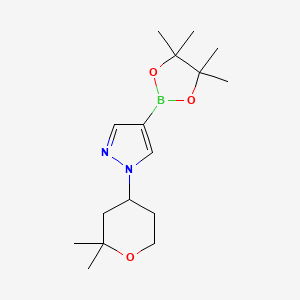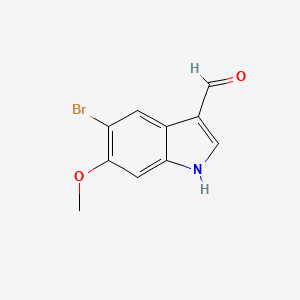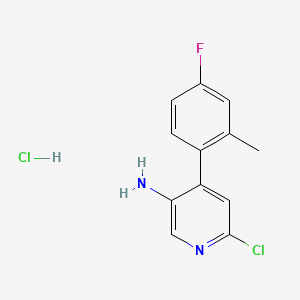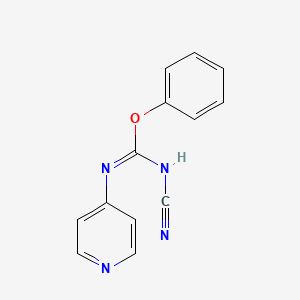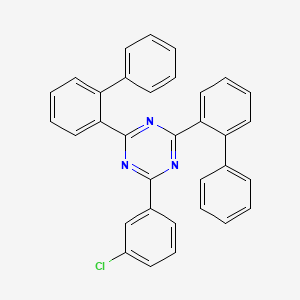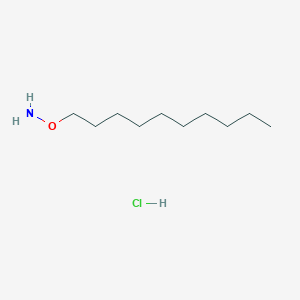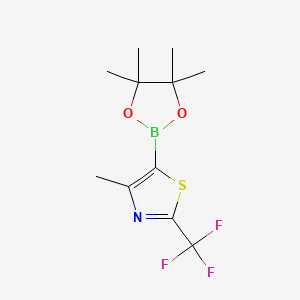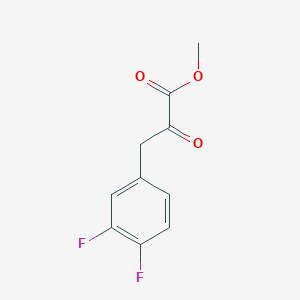
Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate is an organic compound with the molecular formula C10H8F2O3 It is a derivative of phenylpropanoate, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(3,4-difluorophenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(3,4-Difluorophenyl)-2-oxopropanoic acid.
Reduction: 3-(3,4-Difluorophenyl)-2-hydroxypropanoate.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atoms can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. The ester group can undergo hydrolysis to release the active acid form, which can interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate: Similar structure but with methyl groups instead of fluorine.
Methyl 3-(3,4-difluorophenyl)-2-hydroxypropanoate: Similar structure but with a hydroxyl group instead of an ester.
Uniqueness
Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. Fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemicals.
Eigenschaften
Molekularformel |
C10H8F2O3 |
|---|---|
Molekulargewicht |
214.16 g/mol |
IUPAC-Name |
methyl 3-(3,4-difluorophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H8F2O3/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3 |
InChI-Schlüssel |
BEMDTMLESIWDMJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=O)CC1=CC(=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


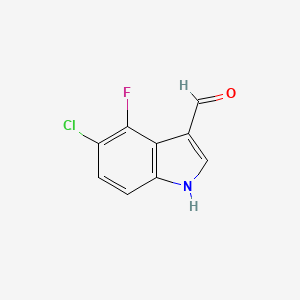

![N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine](/img/structure/B15335319.png)

